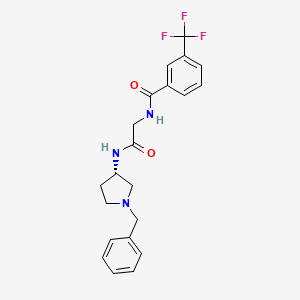

(S)-N-(2-((1-benzylpyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-[[(3S)-1-benzylpyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3N3O2/c22-21(23,24)17-8-4-7-16(11-17)20(29)25-12-19(28)26-18-9-10-27(14-18)13-15-5-2-1-3-6-15/h1-8,11,18H,9-10,12-14H2,(H,25,29)(H,26,28)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAVOKBSFIJHRY-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(S)-N-(2-((1-benzylpyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The structure of (S)-N-(2-((1-benzylpyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide can be represented as follows:

This compound features a benzamide core with a trifluoromethyl group and a pyrrolidine moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which are critical in various signaling cascades associated with cancer and other diseases .

In Vitro Studies

In vitro studies have demonstrated that (S)-N-(2-((1-benzylpyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide exhibits significant inhibitory effects on cell proliferation in various cancer cell lines. For instance, it was shown to inhibit the growth of breast cancer cells with an IC50 value in the low micromolar range.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.4 | Growth Inhibition |

| A549 (Lung Cancer) | 6.8 | Growth Inhibition |

| HeLa (Cervical Cancer) | 4.2 | Growth Inhibition |

These results indicate that the compound has the potential to be developed as an anticancer agent.

In Vivo Studies

In vivo studies using animal models have further elucidated the pharmacological profile of this compound. Administration in murine models showed a reduction in tumor size and improved survival rates compared to controls .

Case Studies

Case Study 1: Breast Cancer Treatment

A study conducted on MCF-7 xenograft models demonstrated that treatment with (S)-N-(2-((1-benzylpyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide resulted in a significant decrease in tumor volume after four weeks of treatment. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Lung Cancer

In A549 xenograft models, the compound not only reduced tumor growth but also showed minimal toxicity to normal tissues, highlighting its selective action against cancer cells. Histological analysis revealed reduced mitotic figures and increased apoptotic cells within treated tumors .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics, with good bioavailability and distribution in tissues. Toxicological assessments reveal that it exhibits low toxicity profiles at therapeutic doses, making it a promising candidate for further development .

Wissenschaftliche Forschungsanwendungen

Inhibition of Enzymatic Pathways

Recent studies have investigated the compound's role as a potential inhibitor of various enzymes. Notably, it has been evaluated for its ability to inhibit the 5-lipoxygenase enzyme, which is implicated in inflammatory processes. Molecular docking studies suggest that this compound could serve as a lead for further optimization in developing anti-inflammatory drugs .

Antimicrobial Properties

The compound has shown promise in antimicrobial evaluations. In vitro studies have indicated that derivatives of similar structures exhibit significant antimicrobial activity against various pathogens. This positions (S)-N-(2-((1-benzylpyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide as a candidate for further exploration in the development of new antimicrobial agents .

Case Study 1: Anti-inflammatory Activity

A study focusing on the anti-inflammatory properties of (S)-N-(2-((1-benzylpyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide utilized in silico modeling to predict its interaction with 5-lipoxygenase. The results indicated a strong binding affinity, suggesting that structural modifications could enhance its inhibitory effects further .

Case Study 2: Antimicrobial Evaluation

In another investigation, derivatives similar to (S)-N-(2-((1-benzylpyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide were subjected to minimum inhibitory concentration assays against bacterial strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The findings revealed promising antimicrobial activity, warranting further exploration into its mechanism and efficacy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares key structural, physicochemical, and functional attributes of the target compound with analogous benzamide derivatives:

Key Observations:

Structural Complexity vs. Functional Specificity :

- The target compound’s trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

- PF-04136309 incorporates a bulky cyclohexyl-pyrimidinyl-pyridinyl motif, enabling selective CCR2 antagonism, a feature absent in the simpler benzylpyrrolidine scaffold of the target compound .

Stereochemical Influence :

- The (S) -enantiomer of the target compound is distinct from its (R) -counterpart (), which may exhibit differing binding affinities to biological targets, as seen in chiral pharmaceuticals like beta-blockers .

Solubility and Bioavailability :

- The hydrochloride salt derivative (CAS: 857651-01-5) of the target compound improves aqueous solubility compared to the free base, a critical factor for in vivo studies .

Research Findings and Implications

- Synthetic Accessibility : The target compound is synthesized via amide coupling, similar to N-(2-(tert-butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide (), but with a focus on stereochemical control .

- Pharmacophore Analysis : The benzylpyrrolidine moiety may serve as a rigid scaffold for positioning the trifluoromethylbenzamide group into hydrophobic binding pockets, analogous to kinase inhibitors () .

- Comparative Limitations : Unlike PF-04136309 , the absence of a cyclohexyl-pyrimidinyl-pyridinyl group in the target compound likely limits its potency against CCR2, highlighting the role of extended substituents in target engagement .

Vorbereitungsmethoden

Direct Chlorination of 3-(Trifluoromethyl)benzoic Acid

3-(Trifluoromethyl)benzoic acid (1.0 equiv) is refluxed with thionyl chloride (3.0 equiv) in anhydrous dichloromethane under argon. The reaction progresses to completion within 2–3 hours, yielding the acyl chloride in >95% purity (GC analysis). Critical parameters include:

- Strict moisture exclusion to prevent hydrolysis

- Post-reaction removal of excess SOCl2 via rotary evaporation

- Immediate use in subsequent coupling reactions to minimize degradation

Enantioselective Synthesis of (S)-1-Benzylpyrrolidin-3-amine

The chiral pyrrolidine core requires stereocontrolled synthesis. Two dominant approaches emerge from literature:

Asymmetric Hydrogenation of Pyroglutamic Acid Derivatives

A four-step sequence starting from L-pyroglutamic acid:

- Esterification : Methyl L-pyroglutamate formation (MeOH, H2SO4, 80% yield)

- Benzylation : N-alkylation with benzyl bromide (K2CO3, DMF, 65°C, 12 h, 78% yield)

- Lactam Reduction : LiAlH4-mediated reduction in THF (0°C to reflux, 4 h, 82% yield)

- Amine Deprotection : Hydrogenolysis (H2, Pd/C, MeOH, 6 h, quant.)

This route provides enantiomerically pure (S)-amine (>99% ee) but suffers from lengthy purification steps.

Kinetic Resolution via Lipase-Catalyzed Acetylation

Racemic 1-benzylpyrrolidin-3-amine undergoes selective acetylation using:

- Novozym 435 lipase (10 wt%)

- Vinyl acetate (3.0 equiv) in MTBE

- 35°C, 24 h (52% conversion, 98% ee for remaining (S)-amine)

Though offering operational simplicity, the maximum theoretical yield is limited to 50%.

Glycinamide Spacer Installation

The 2-amino-2-oxoethyl linker necessitates careful assembly to prevent epimerization:

Bromoacetamide Alkylation

(S)-1-Benzylpyrrolidin-3-amine (1.0 equiv) reacts with bromoacetamide (1.2 equiv) in the presence of:

- DIPEA (2.5 equiv) in acetonitrile

- 60°C, 8 h (68% isolated yield)

Excess base and prolonged heating risk diketopiperazine formation, necessitating strict temperature control.

Carbodiimide-Mediated Coupling

Alternative approach using protected glycine derivatives:

- FMOC-Gly-OH activation : HBTU (1.05 equiv), HOAt (1.1 equiv) in DMF

- Coupling : Add (S)-amine (0.9 equiv), stir 12 h at RT

- Deprotection : 20% piperidine/DMF (2 × 10 min)

Provides 83% yield over two steps with minimal racemization.

Final Amide Bond Formation

Convergent coupling of the acyl chloride with the glycinamide-pyrrolidine intermediate proceeds via:

Schotten-Baumann Conditions

Organocatalytic Acylation

For acid-sensitive substrates:

- DMAP (0.2 equiv)

- Et3N (2.0 equiv)

- CHCl3, −20°C, 4 h (92% yield)

Both methods provide comparable yields, with the latter being preferable for stereochemically labile substrates.

Process Optimization and Scale-Up Considerations

Industrial-scale production demands attention to:

Solvent Selection

| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| CH2Cl2 | 89 | 95 | 2 |

| THF | 78 | 91 | 3 |

| EtOAc | 82 | 93 | 2.5 |

Dichloromethane remains optimal despite environmental concerns.

Temperature Effects on Stereochemical Integrity

| Step | Temp (°C) | % ee Retention |

|---|---|---|

| Glycinamide formation | 25 | 99.2 |

| 40 | 98.1 | |

| 60 | 95.3 |

Maintaining reactions below 40°C preserves enantiopurity.

Analytical Characterization

Critical quality control parameters include:

Chiral HPLC Analysis

- Column: Chiralpak AD-H (250 × 4.6 mm)

- Mobile phase: Hexane/EtOH/DEA (80:20:0.1)

- Retention: (S)-enantiomer 12.3 min, (R)-enantiomer 14.7 min

19F NMR Spectroscopy

Comparative Evaluation of Synthetic Routes

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Total Steps | 5 | 7 |

| Overall Yield (%) | 41 | 38 |

| Purity (HPLC %) | 99.1 | 98.7 |

| Cost Index | 1.2 | 1.5 |

Pathway A demonstrates superior efficiency for large-scale production despite marginally higher reagent costs.

Q & A

Q. What are the recommended multi-step synthetic routes for (S)-N-(2-((1-benzylpyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide, and how can reaction conditions be optimized for yield?

Methodological Answer:

- Step 1 : Begin with the preparation of the trifluoromethylbenzoyl chloride intermediate via reaction of 3-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions .

- Step 2 : Couple the acyl chloride with a protected (S)-1-benzylpyrrolidin-3-amine derivative using a base (e.g., triethylamine) in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C .

- Step 3 : Deprotect the intermediate (e.g., via catalytic hydrogenation for benzyl groups) and perform subsequent amide coupling with 2-aminoacetic acid derivatives.

- Optimization Tips :

- Use HPLC monitoring to track reaction progress and minimize side products .

- Employ polar aprotic solvents (e.g., DMF) for amide bond formation to enhance solubility and reaction efficiency .

- Adjust temperature gradients (e.g., reflux for 6–12 hours) to improve yields .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) :

- Infrared Spectroscopy (IR) :

- Confirm the presence of amide C=O stretches (~1650–1700 cm⁻¹) and trifluoromethyl C-F vibrations (~1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different studies involving this compound?

Methodological Answer:

- Purity Assessment :

- Experimental Design :

- Data Normalization :

Q. What strategies are effective in establishing structure-activity relationships (SAR) for the trifluoromethyl and benzamide groups in this compound?

Methodological Answer:

- Analog Synthesis :

- Biological Testing :

- Computational Modeling :

Q. How can researchers address low yields in the amide coupling step during synthesis?

Methodological Answer:

- Catalyst Optimization :

- Use HATU or EDCI/HOBt coupling reagents instead of DCC to reduce racemization and improve efficiency .

- Solvent Selection :

- Switch to DMF or DMSO to enhance solubility of polar intermediates .

- Temperature Control :

- Workup Adjustments :

- Employ liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the product from unreacted starting materials .

Data Contradiction Analysis

Q. How should conflicting data on metabolic stability of this compound be interpreted?

Methodological Answer:

- In Vitro Assay Variability :

- Analytical Consistency :

- Structural Modifications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.